molecular formula C25H22FN3O2S B2824029 3-(benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 866845-20-7

3-(benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B2824029
CAS No.: 866845-20-7
M. Wt: 447.53
InChI Key: KLFKGILKLIOEII-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic quinoline derivative characterized by three key substituents:

  • Position 6: A fluorine atom, contributing to metabolic stability and lipophilicity.
  • Position 4: A 4-phenylpiperazinyl group, a common pharmacophore in bioactive molecules targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

The compound’s synthesis likely follows protocols similar to those described for related derivatives, such as coupling benzenesulfonyl halides with amine intermediates under mild conditions (e.g., triethylamine in DCM/EtOH) .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFKGILKLIOEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several quinoline derivatives, differing in substituents at positions 3, 4, and 6. Below is a comparative analysis based on molecular data and substituent effects:

Table 1: Structural and Physicochemical Comparison

Compound Name Position 3 Substituent Position 6 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
3-(Benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline (Target) Benzenesulfonyl F 4-Phenylpiperazinyl C₂₅H₂₀FN₃O₂S* ~461.48* Reference compound for comparison.
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline 4-Chlorobenzenesulfonyl OCH₂CH₃ 4-Phenylpiperazinyl C₂₇H₂₆ClN₃O₃S 508.03 Increased lipophilicity (Cl, ethoxy); higher MW.
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline Benzenesulfonyl Cl 4-(2-Fluorophenyl)piperazinyl C₂₅H₂₁ClFN₃O₂S 481.98 Cl substituent enhances potency; fluorophenyl alters receptor selectivity.
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline 4-Methoxybenzenesulfonyl Cl 2-Methylpiperidinyl C₂₂H₂₃ClN₂O₃S 430.95 Methoxy group improves solubility; piperidinyl reduces basicity.

*Inferred from structural analogs due to absence of direct data.

Key Observations:

Methoxybenzenesulfonyl (): Methoxy groups improve aqueous solubility but may reduce membrane permeability .

Position 6 Substitutions: Fluoro vs. Chloro: Fluorine’s small size and electronegativity favor metabolic stability, while chloro substituents increase molecular weight and lipophilicity .

Position 4 Variations: 4-Phenylpiperazinyl vs. 4-(2-Fluorophenyl)piperazinyl: Fluorine’s inductive effects may fine-tune receptor affinity or selectivity (e.g., dopamine D₂ vs. D₃) . Piperazinyl vs. Piperidinyl: Piperazinyl groups (basic nitrogen) enhance solubility in acidic environments, whereas piperidinyl groups (non-basic) may improve CNS penetration .

Research Implications

While the provided evidence lacks explicit bioactivity data, structural trends suggest:

  • Antimicrobial Potential: Fluoroquinolones with piperazinyl groups (e.g., ciprofloxacin analogs) often target DNA gyrase; sulfonyl groups may introduce novel mechanisms .
  • CNS Applications : The 4-phenylpiperazinyl moiety is common in antipsychotics (e.g., aripiprazole), hinting at possible neuropsychiatric activity .

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